3-methyl-1-phenyl-6-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. The compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated ketone to form the pyrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific conditions.
Formation of the Pyridine Ring: The final step involves the construction of the pyridine ring through a condensation reaction with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of agrochemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This interaction can modulate various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 3,6-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 3-Methyl-1-phenyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
The uniqueness of 4-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine lies in its specific substitution pattern and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H13F3N4 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
3-methyl-1-phenyl-6-pyridin-4-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C19H13F3N4/c1-12-17-15(19(20,21)22)11-16(13-7-9-23-10-8-13)24-18(17)26(25-12)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
UQVWFPMMIDUJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=NC=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.